molecular formula C7H16ClN B1655444 Heptamethylenimine hydrochloride CAS No. 36520-41-9

Heptamethylenimine hydrochloride

Cat. No.: B1655444
CAS No.: 36520-41-9
M. Wt: 149.66 g/mol
InChI Key: CQLGMRJLTUALLX-UHFFFAOYSA-N
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Description

Heptamethylenimine hydrochloride, also known as azacyclooctane hydrochloride, is a heterocyclic organic compound with the molecular formula C7H15N·HCl. It consists of a saturated eight-membered ring containing seven carbon atoms and one nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals .

Properties

IUPAC Name

azocane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-4-6-8-7-5-3-1;/h8H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLGMRJLTUALLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCNCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190026
Record name Heptamethylenimine hydrochloride
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Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36520-41-9
Record name Azocine, octahydro-, hydrochloride (1:1)
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Record name Heptamethylenimine hydrochloride
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Record name Octahydroazocine hydrochloride
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Record name Heptamethylenimine hydrochloride
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Record name HEPTAMETHYLENIMINE HYDROCHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Heptamethylenimine hydrochloride can be synthesized from heptamethyleneimine, which is prepared by the reduction of heptamethyleneimine oxime. The synthetic route involves the following steps:

    Thionation: Heptamethyleneimine oxime is added to water and heated to 60°C. Phosphorus pentasulfide is then added, and the temperature is maintained at 85-95°C for 1.5 hours. The mixture is then heated to 115-118°C and stirred for 0.5 hours.

    Reduction: The crude heptamethyleneimine is dissolved in ethanol and mixed with potassium borohydride. The mixture is heated to 74°C and water is added dropwise over 3 hours. The reaction is continued for an additional hour.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Heptamethylenimine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Chemistry

Heptamethylenimine hydrochloride serves as a versatile building block in organic synthesis. Its ability to participate in various reactions makes it valuable for producing complex molecules, such as:

  • Schiff Bases : These compounds are formed through the condensation of amines and carbonyl compounds and are essential in creating various pharmaceuticals.
  • Polymer Chemistry : It is used to synthesize polymerizable N-methylene amino substituted acrylamides and methacrylamides, which are precursors for stimuli-responsive polymers .

Medicinal Chemistry

Research has indicated potential applications of this compound in cancer research. A study involving Fischer 344 rats demonstrated that treatment with this compound resulted in a significant reduction of mononuclear-cell leukemia incidence compared to control groups . This suggests its potential as a therapeutic agent or as part of a combination therapy in oncology.

Material Science

In material science, this compound has been explored for its role in developing new materials with specific properties. For instance, it can be utilized in the synthesis of smart polymers that respond to environmental stimuli, which are increasingly important in fields like drug delivery and biosensors.

Case Study 1: Cancer Research

A notable study investigated the effects of this compound on cancer development in experimental animal models. The results showed a marked decrease in the incidence of leukemia among treated groups compared to controls, indicating its potential role as a chemopreventive agent .

Treatment GroupIncidence of Leukemia (%)Statistical Significance
Control36-
Low-dose Heptamethylenimine4P < 0.01
High-dose Heptamethylenimine2P < 0.01

Case Study 2: Polymer Synthesis

In another study, researchers synthesized novel acrylamide derivatives using this compound as a key reagent. These derivatives showed promising properties for use in smart materials, showcasing the compound's versatility .

Mechanism of Action

The mechanism of action of heptamethylenimine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to its effects in biological systems .

Biological Activity

Heptamethylenimine hydrochloride, a cyclic amine derivative, has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C7_7H16_{16}ClN
  • CAS Number : 1121-92-2
  • Molecular Weight : 151.67 g/mol

This compound is characterized by its seven-membered ring structure, which contributes to its unique chemical reactivity and biological interactions.

1. Toxicological Profile

This compound has been studied for its toxicological effects, particularly in relation to carcinogenicity. Research indicates that when administered in combination with sodium nitrite, it significantly increased mortality rates in experimental animals. In a study involving Fischer 344 rats, a notable percentage of subjects developed primary tumors within the first year of treatment:

Treatment GroupMortality RateTumor Incidence
Control0%0%
Low Dose23%20%
High Dose30%30%

These findings suggest a potential link between this compound and increased cancer risk, particularly when interacting with nitrites .

The compound's biological activity is believed to be mediated through its metabolic activation, leading to the formation of reactive intermediates that can interact with DNA. This process is similar to that observed in other nitrosamine compounds, where the formation of DNA adducts results in mutagenic effects .

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

  • Study on Carcinogenicity : In a controlled experiment, rats treated with this compound showed a significant reduction in the incidence of mononuclear-cell leukemia compared to controls, indicating that while the compound may have carcinogenic properties, it might also exhibit protective effects against certain types of cancer under specific conditions .
  • Nitrosamine Interaction : The interaction between this compound and nitrites has been extensively documented, highlighting its role as a potential precursor to nitrosamines, which are known carcinogens. This underscores the importance of understanding dietary and environmental exposures to nitrites in relation to this compound .

Safety and Regulatory Considerations

Given its potential carcinogenicity, regulatory bodies have established acceptable intake limits for nitrosamine impurities in pharmaceuticals. This compound falls within this category, necessitating careful monitoring in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptamethylenimine hydrochloride
Reactant of Route 2
Heptamethylenimine hydrochloride

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